2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its source or method of synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
ChEMBL Database Overview
ChEMBL is a large-scale bioactivity database designed to support drug discovery. It contains binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This information is manually abstracted from the primary literature, curated, and standardized to facilitate its use in various chemical biology and drug discovery research applications. The database hosts over 5.4 million bioactivity measurements across more than 1 million compounds and 5200 protein targets, accessible via a web interface, downloads, and web services Gaulton et al., 2011.
Expansion and Features
Since its inception, ChEMBL has integrated additional sources of bioactivity data, including data from neglected disease screening, crop protection, drug metabolism, and patents. It has improved by incorporating ontologies for assay and target annotation, adding targets and indications for clinical candidates, metabolic pathways for drugs, and structural alerts. This expansion allows ChEMBL to serve a broader range of applications in drug discovery and chemical biology Gaulton et al., 2016.
ChEMBL Web Services
The update to ChEMBL web services has significantly enhanced programmatic access to the database. This update exposes more data and introduces new functionalities, complemented by a utility service providing RESTful access to cheminformatics methods. These services facilitate the construction of applications and workflows relevant to drug discovery and chemical biology Davies et al., 2015.
Data Quality and Curation
ChEMBL emphasizes the importance of data quality and curation, implementing robust capture and representation of assay details. A new deposition system allows for the updating of datasets and the addition of supplementary data, ensuring data accuracy and facilitating research Mendez et al., 2018.
Crop Protection Bioassay Data
Recognizing the applicability of its dataset beyond human health, ChEMBL has collated extensive bioactivity data for crop protection. This includes information on insecticidal, fungicidal, and herbicidal compounds and assays, broadening the database's utility to agricultural research Gaulton et al., 2015.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-9-15(2)11-18(10-14)25-21(31)13-30-23(32)28-7-8-29-20(22(28)27-30)12-19(26-29)16-3-5-17(24)6-4-16/h3-12H,13H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUSWKNUKUWKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.